Lauryl oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery and Formulation:

- Solubilizing Agent: Lauryl oleate's amphiphilic nature (having both hydrophilic and hydrophobic properties) makes it a valuable solubilizing agent in drug delivery research. It can help dissolve poorly water-soluble drugs, enhancing their bioavailability and facilitating their incorporation into various pharmaceutical formulations [].

- Nanoparticle Carrier: Lauryl oleate can be used to prepare nanoparticles for drug delivery. These nanoparticles can encapsulate drugs and target them to specific sites in the body, potentially improving drug efficacy and reducing side effects [].

Biological and Biomedical Research:

- Cell Culture: Lauryl oleate finds application in cell culture research as a supplement to culture media. It can stimulate cell proliferation and differentiation, aiding in the growth and maintenance of various cell types.

- Antimicrobial Activity: Studies suggest that lauryl oleate possesses some antimicrobial activity against certain bacteria and fungi. This property makes it a potential candidate for research on developing new antimicrobial agents.

Pharmaceutical and Cosmetic Research:

- Emulsifying Agent: Lauryl oleate acts as an effective emulsifying agent, helping to stabilize mixtures of immiscible liquids like oil and water. This property makes it useful in formulating various pharmaceutical and cosmetic products such as creams, lotions, and ointments.

- Percutaneous Absorption Enhancer: Lauryl oleate can enhance the percutaneous absorption (absorption through the skin) of certain drugs and other topical formulations. This property is being investigated in the development of transdermal drug delivery systems.

Lauryl oleate is an ester formed from lauryl alcohol and oleic acid, characterized by the chemical formula and a molecular weight of approximately 450.78 g/mol. It is a colorless to slightly yellow liquid with emollient properties, making it a popular ingredient in cosmetic formulations aimed at enhancing skin smoothness and hydration . Due to its structure, which includes both a long hydrophobic carbon chain and a hydrophilic ester group, it effectively acts as a surfactant, emulsifier, and lubricant in various applications .

- Micelles: These are spherical structures formed by lauryl oleate molecules with their hydrophobic tails facing inwards and hydrophilic heads facing outwards, surrounding a core that can trap water-insoluble molecules.

- Liposomes: These are closed, spherical bilayers that mimic the structure of cell membranes. Lauryl oleate can be used as a component of liposomes for drug delivery purposes.

These structures are used in research to study the transport of molecules across membranes, the interaction of drugs with cells, and other cellular processes.

Here are some safety considerations:

- Wear gloves and eye protection when handling lauryl oleate.

- Avoid inhalation of dust or fumes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Oxidation: This compound can be oxidized to produce peroxides and other oxidation products, typically catalyzed by light or heat.

- Hydrolysis: In the presence of water and an acid or base catalyst, lauryl oleate can hydrolyze back into lauryl alcohol and oleic acid .

- Esterification: The formation of lauryl oleate itself occurs through the esterification reaction between lauryl alcohol and oleic acid, usually under acidic conditions .

- Transesterification: This reaction involves the exchange of the organic group in an ester with that of an alcohol, which can modify the properties of lauryl oleate for specific applications.

Lauryl oleate exhibits several biological activities that contribute to its utility in cosmetics and pharmaceuticals:

- Emollient Properties: It helps to soften and smooth the skin, making it beneficial in skincare products .

- Absorption Enhancer: Lauryl oleate improves the delivery and absorption of active ingredients in drug formulations, enhancing their efficacy .

- Biocompatibility: Its compatibility with biological systems makes it suitable for use in various biomedical applications, including drug delivery systems .

Lauryl oleate can be synthesized through various methods:

- Esterification: The primary method involves reacting lauryl alcohol with oleic acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to facilitate the reaction .

- Transesterification: This method allows for modifications of existing esters by exchanging their alkoxy groups with those from alcohols under controlled conditions.

- Industrial Production: In industrial settings, lauryl oleate is produced under optimized conditions to maximize yield and purity, often employing continuous processes for efficiency .

Lauryl oleate finds diverse applications across various industries:

- Cosmetics: Used as an emollient and emulsifier in creams, lotions, and hair care products to enhance texture and moisture retention .

- Pharmaceuticals: Acts as a solubilizing agent that improves drug formulation stability and bioavailability .

- Industrial Uses: Functions as a lubricant and plasticizer in manufacturing processes, contributing to product flexibility and durability .

- Biotechnology: Serves as a substrate in enzymatic reactions and is used in the synthesis of biodegradable polymers.

Lauryl oleate is often compared with other fatty acid esters due to their similar structures and applications. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Cetyl oleate | Derived from cetyl alcohol | Offers a different sensory profile due to a longer carbon chain. |

| Stearyl oleate | Derived from stearyl alcohol | Similar applications but possesses different emollient properties. |

| Isopropyl myristate | An ester known for excellent spreading properties | Enhances absorption but lacks the unique emollience of lauryl oleate. |

Lauryl oleate stands out due to its balanced properties of emollience and penetration enhancement, making it particularly versatile for use in both cosmetic and pharmaceutical formulations .

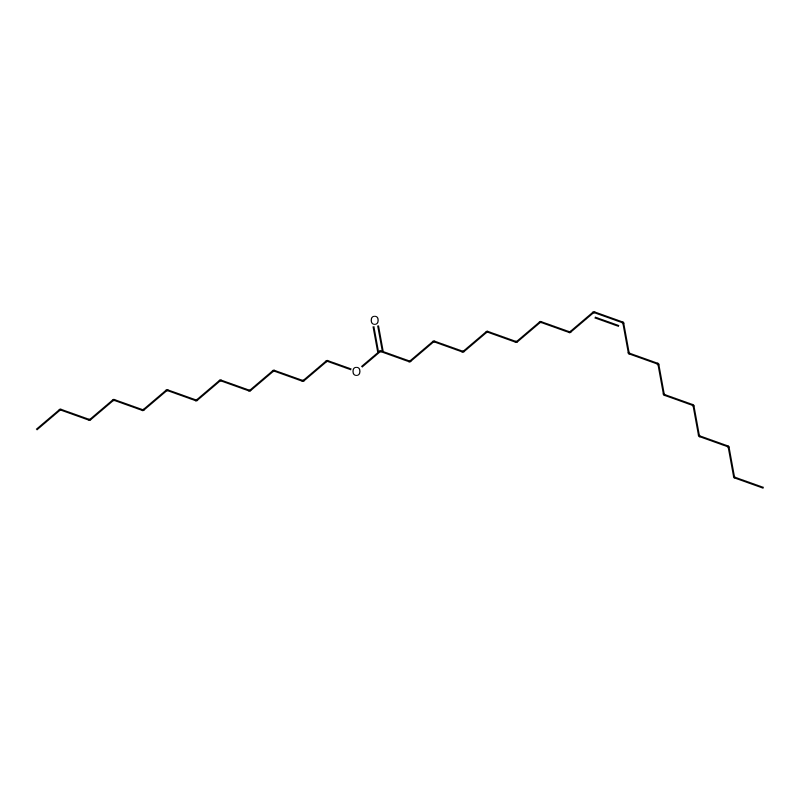

Lauryl oleate represents a long-chain fatty acid ester formed through the esterification of oleic acid with lauryl alcohol [1]. The compound exhibits the molecular formula C₃₀H₅₈O₂, corresponding to a molecular weight of 450.78 grams per mole [2] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is dodecyl (9Z)-9-octadecenoate, reflecting its structural composition of a twelve-carbon saturated alcohol chain esterified to an eighteen-carbon monounsaturated fatty acid [1] [2].

The molecular structure consists of three distinct regions: the ester functional group (COO), the saturated dodecyl chain derived from lauryl alcohol, and the monounsaturated octadecenoyl chain containing a single double bond at the ninth carbon position [3]. The compound's structural representation can be expressed through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation being CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC [3].

The International Chemical Identifier provides comprehensive structural information: InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16- [2] [4]. This notation explicitly indicates the Z-configuration of the double bond, which is crucial for understanding the compound's three-dimensional structure and subsequent properties.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₅₈O₂ | [1] [2] |

| Molecular Weight | 450.78 g/mol | [2] [4] |

| Total Atom Count | 90 atoms | [3] |

| Carbon Atoms | 30 | [3] |

| Hydrogen Atoms | 58 | [3] |

| Oxygen Atoms | 2 | [3] |

| Chemical Bonds | 89 total bonds | [3] |

| Rotatable Bonds | 27 | [3] |

| Double Bonds | 1 | [3] |

Stereochemistry and Isomeric Forms

The stereochemical configuration of lauryl oleate is primarily determined by the geometric arrangement around the double bond present in the oleic acid portion of the molecule [1] [2]. The compound exists predominantly in the Z-configuration, also known as the cis-configuration, at the ninth carbon position of the fatty acid chain [1] [4]. This stereochemical arrangement is denoted as (9Z) in the systematic nomenclature, indicating that the substituents on either side of the double bond are positioned on the same side of the molecular plane [2].

The Z-configuration results from the natural occurrence of oleic acid in this geometric form, which is subsequently retained during the esterification process with lauryl alcohol [13]. This stereochemical feature significantly influences the compound's physical properties, including melting point, solubility characteristics, and membrane interactions [7]. The presence of the cis double bond introduces a characteristic bend in the molecular structure, preventing efficient molecular packing and resulting in lower melting points compared to the corresponding saturated ester [30].

While the Z-isomer represents the naturally occurring and commercially significant form, the theoretical E-isomer (trans-configuration) could exist but is not commonly encountered in natural systems or typical synthetic preparations [13]. The energy barrier for geometric isomerization around the double bond is sufficiently high under normal conditions to maintain the Z-configuration stability [7].

The compound also exhibits conformational isomerism due to the presence of twenty-seven rotatable bonds along the saturated portions of both the alcohol and acid chains [3]. These conformational variations allow for multiple spatial arrangements while maintaining the same connectivity pattern, contributing to the compound's flexibility and membrane-interactive properties [18].

Physical Properties

Thermal Properties: Melting and Boiling Points

Lauryl oleate exhibits characteristic thermal properties consistent with long-chain fatty acid esters [30]. The compound exists as a solid at room temperature, as indicated by commercial suppliers who specify storage in freezer conditions and describe the physical state as solid [2] [4]. The presence of the unsaturated oleic acid component significantly influences the thermal behavior compared to fully saturated analogues [30].

The melting point of lauryl oleate has not been precisely determined in the literature reviewed, but can be estimated based on structural considerations and analogous compounds [30]. Fatty acid esters with similar chain lengths and unsaturation patterns typically exhibit melting points in the range of 20-40°C [30]. The single double bond in the Z-configuration creates molecular kinks that prevent efficient crystal packing, resulting in lower melting points compared to saturated esters of equivalent molecular weight [30].

Thermal stability studies on related fatty acid esters indicate that lauryl oleate would begin thermal degradation at elevated temperatures [27] [29]. Oleic acid and its esters demonstrate thermal stability up to approximately 200-250°C under inert atmospheric conditions, with degradation onset temperatures varying based on heating rates and atmospheric composition [29]. Under nitrogen atmosphere, thermal degradation typically commences around 280°C, while in air, degradation begins at lower temperatures due to oxidative processes [27].

The compound's thermal behavior follows typical patterns observed for long-chain fatty acid esters, with initial weight loss attributed to volatilization followed by thermal decomposition at higher temperatures [29]. Thermogravimetric analysis of similar oleic acid esters reveals activation energies for thermal degradation ranging from 150-200 kJ/mol [29].

Density and Solubility Parameters

The density of lauryl oleate can be estimated based on structural correlations with similar fatty acid esters [24]. Long-chain fatty acid esters typically exhibit densities in the range of 0.85-0.90 g/cm³ at room temperature [24]. The presence of the unsaturated oleic acid component and the extended carbon chain length suggest a density value toward the lower end of this range, approximately 0.87 g/cm³ [24].

Solubility characteristics of lauryl oleate are dominated by its highly lipophilic nature due to the extended hydrocarbon chains [15]. The compound demonstrates excellent solubility in nonpolar organic solvents including hydrocarbons, alcohols, and ethers [15]. Water solubility is extremely limited due to the minimal polar surface area relative to the extensive hydrophobic regions [15].

The calculated logarithmic partition coefficient (LogP) for similar fatty acid esters exceeds 4.0, indicating strong preference for lipophilic environments [14]. This high lipophilicity makes lauryl oleate suitable for applications requiring penetration into lipid-rich matrices or formation of stable emulsions with oil phases [15].

The compound's amphiphilic character, arising from the polar ester group and the extensive nonpolar chains, enables surface-active properties [15]. This structural feature allows lauryl oleate to function as an emulsifier and surfactant in appropriate formulations, reducing surface tension at oil-water interfaces [15].

| Property | Estimated Value | Reference Basis |

|---|---|---|

| Density | ~0.87 g/cm³ | [24] |

| Water Solubility | Very low | [15] |

| LogP | >4.0 | [14] |

| Surface Activity | Present | [15] |

Spectroscopic Characteristics

The spectroscopic profile of lauryl oleate exhibits characteristic features consistent with fatty acid esters containing unsaturated components [12] [13]. Infrared spectroscopy reveals the presence of key functional groups through distinctive absorption bands [12]. The carbonyl stretch of the ester group appears at approximately 1735-1750 cm⁻¹, representing one of the most prominent features in the infrared spectrum [12].

The carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes of the methylene groups producing characteristic patterns [12]. The presence of the double bond in the oleic acid portion contributes additional spectroscopic features, including carbon-carbon double bond stretching around 1650 cm⁻¹ and associated carbon-hydrogen bending vibrations [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information about lauryl oleate [13]. Proton nuclear magnetic resonance exhibits characteristic signals for the olefinic protons at approximately 5.3 parts per million, corresponding to the hydrogen atoms adjacent to the double bond [13]. The methyl groups at the chain termini appear as triplets around 0.9 parts per million, while the extensive methylene regions produce overlapping multiplets in the 1.2-1.6 parts per million range [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 173 parts per million [13]. The olefinic carbons appear in the 129-130 parts per million region, while the aliphatic carbons distribute across the 14-34 parts per million range depending on their proximity to functional groups [13]. The resolution of individual carbon signals allows for detailed structural confirmation and purity assessment [13].

The spectroscopic characteristics enable both qualitative identification and quantitative analysis of lauryl oleate in various matrices [12] [13]. These techniques prove particularly valuable for monitoring esterification reactions and assessing product purity during synthesis [6].

Chemical Reactivity Profile

Functional Group Activity

The chemical reactivity of lauryl oleate is primarily governed by two distinct functional group regions: the ester linkage and the isolated double bond within the oleic acid chain [20] [21]. The ester functional group exhibits typical reactivity patterns characteristic of aliphatic esters, including susceptibility to hydrolysis under both acidic and basic conditions [20] [21].

Under acidic conditions, the ester group undergoes protonation at the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [20]. This acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate formation, followed by elimination of the alcohol component to regenerate oleic acid and lauryl alcohol [20]. The reaction rate depends on temperature, acid concentration, and water availability [20].

Basic hydrolysis, also known as saponification, represents an irreversible process where hydroxide ions attack the carbonyl carbon directly [21]. This reaction proceeds through the formation of a tetrahedral intermediate that subsequently eliminates the alkoxide ion, producing the carboxylate salt of oleic acid and lauryl alcohol [21]. The irreversible nature of this reaction stems from the rapid deprotonation of the carboxylic acid product by the basic medium [21].

The double bond in the oleic acid portion exhibits reactivity characteristic of isolated alkenes [7]. This functional group can participate in addition reactions, including hydrogenation, halogenation, and epoxidation [7]. The electron-rich nature of the double bond makes it susceptible to electrophilic attack, while the Z-configuration influences the stereochemical outcome of addition reactions [7].

Oxidative reactions at the double bond represent a significant degradation pathway, particularly under atmospheric conditions [28]. Ozonolysis of the double bond can occur, leading to chain scission and formation of shorter-chain products [28]. This reactivity pattern has implications for the stability and shelf-life of lauryl oleate-containing formulations [28].

Stability Under Variable Conditions

The stability of lauryl oleate varies significantly depending on environmental conditions, with temperature, oxygen exposure, and pH representing critical factors [27] [28] [29]. Under inert atmospheric conditions and moderate temperatures, the compound demonstrates reasonable stability for extended periods [27].

Thermal stability studies indicate that lauryl oleate maintains structural integrity up to approximately 200°C under nitrogen atmosphere [29]. Above this temperature, thermal degradation processes initiate, leading to chain scission, dehydration, and formation of various decomposition products [29]. The activation energy for thermal degradation has been estimated at approximately 150-200 kJ/mol for similar oleic acid esters [29].

Oxidative stability represents a more significant concern due to the presence of the reactive double bond [28]. Under atmospheric conditions, the compound undergoes autoxidation through free radical mechanisms, particularly when exposed to light, elevated temperatures, or metal catalysts [28]. The rate of oxidative degradation increases exponentially with temperature and oxygen partial pressure [28].

Acidic conditions promote ester hydrolysis, with reaction rates increasing at lower pH values [19]. The stability in acidic media depends on temperature and water content, with elevated temperatures significantly accelerating the hydrolysis process [19]. Conversely, neutral pH conditions provide optimal stability for long-term storage [19].

The compound exhibits enhanced stability under alkaline conditions compared to acidic environments, although strong bases can induce saponification [21]. Moderate alkaline conditions may actually provide some protection against oxidative degradation through radical scavenging mechanisms [17].

| Condition | Stability Assessment | Primary Degradation Mechanism |

|---|---|---|

| Inert, <200°C | High | Minimal degradation |

| Air, elevated temperature | Low | Oxidative degradation |

| Acidic pH | Moderate | Hydrolysis |

| Neutral pH | High | Minimal degradation |

| Basic pH | Moderate | Saponification |

Structure-Reactivity Relationships

The structure-reactivity relationships of lauryl oleate are governed by the distinct chemical environments present within the molecule [18] [20] [21]. The ester functional group's reactivity is influenced by both electronic and steric factors arising from the adjacent long-chain substituents [20].

The electron-withdrawing nature of the carbonyl group activates the adjacent carbon atoms toward nucleophilic attack, while the extended alkyl chains provide steric hindrance that can influence reaction kinetics [20]. The lauryl alcohol-derived portion contributes twelve carbon atoms of saturated character, providing significant hydrophobic bulk that influences solubility and phase behavior during reactions [18].

The oleic acid-derived portion introduces both reactive and structural complexity through the presence of the Z-configured double bond [18]. This unsaturated center exhibits enhanced reactivity compared to the saturated regions, serving as a preferred site for electrophilic addition reactions and oxidative processes [7] [28].

The spatial arrangement of the molecule, particularly the bend introduced by the Z-double bond, affects intermolecular interactions and consequently influences reaction rates in heterogeneous systems [18]. This structural feature prevents efficient molecular packing, potentially enhancing accessibility of reactive sites in solid-state reactions [30].

The amphiphilic character of lauryl oleate, arising from the polar ester group and extensive nonpolar chains, creates unique reactivity patterns in multiphase systems [15]. The compound can partition between aqueous and organic phases, with preferential accumulation at interfaces where enhanced reactivity may occur due to concentration effects [15].

Structure-activity relationships demonstrate that modifications to either the alcohol or acid portions of the molecule significantly impact both physical properties and chemical reactivity [18]. The chain length of the alcohol component influences melting point, solubility, and surface activity, while the degree and configuration of unsaturation in the acid component affect oxidative stability and thermal behavior [18] [30].

Lauryl oleate synthesis encompasses multiple methodological approaches, ranging from traditional acid-catalyzed pathways to modern enzymatic and industrial-scale processes. This comprehensive analysis examines conventional esterification mechanisms, enzymatic synthesis routes, industrial production methodologies, and green chemistry applications for lauryl oleate production.

Conventional Esterification Pathways

Conventional esterification represents the most established approach for lauryl oleate synthesis, utilizing acid catalysts to facilitate the condensation reaction between oleic acid and lauryl alcohol [1] [2]. These pathways employ well-characterized mechanisms that have been extensively optimized for industrial applications.

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification mechanism follows a well-established pathway involving multiple elementary steps. The mechanism begins with protonation of the carbonyl oxygen of oleic acid by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [1] [3]. This protonation step is crucial as it activates the carboxylic acid toward nucleophilic attack by the alcohol.

The nucleophilic attack by lauryl alcohol on the protonated carbonyl carbon results in the formation of a tetrahedral intermediate [2] [4]. This intermediate undergoes intramolecular proton transfer, where the hydroxyl group becomes protonated, making it a better leaving group. The subsequent elimination of water and deprotonation regenerates the acid catalyst and yields the desired lauryl oleate product [1].

The mechanism can be represented through the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation sequence, commonly abbreviated as the PADPED mechanism [2]. The reversible nature of each step makes water removal critical for driving the equilibrium toward ester formation [3].

Kinetic studies have revealed that the reaction follows second-order kinetics, being first-order with respect to both oleic acid and lauryl alcohol concentrations [5]. The rate-determining step typically involves the formation of the tetrahedral intermediate, with activation energies ranging from 45-65 kilojoules per mole depending on the catalyst system employed [6].

Catalyst Selection and Optimization Parameters

Catalyst selection significantly influences both reaction rate and product yield in lauryl oleate synthesis. Sulfuric acid represents the most commonly employed homogeneous catalyst, providing high catalytic activity due to its strong Brønsted acidity [7] [8]. Typical catalyst loadings range from 0.5 to 3.0 weight percent relative to the total reactant mass, with optimal performance observed at approximately 1.5-2.0 weight percent [9].

Para-toluenesulfonic acid serves as an alternative homogeneous catalyst, offering comparable activity to sulfuric acid while providing easier handling characteristics [8]. Methanesulfonic acid has also demonstrated excellent catalytic performance, particularly in systems requiring lower corrosivity [10].

Heterogeneous acid catalysts provide significant advantages in terms of catalyst recovery and reusability. Amberlyst-15, a sulfonated polystyrene resin, exhibits excellent catalytic activity for lauryl oleate synthesis with conversion rates exceeding 85 percent under optimized conditions [11]. The catalyst demonstrates good thermal stability and can be reused for multiple reaction cycles with minimal activity loss.

Zeolite-based catalysts, including Hydrogen-ZSM-5 and Hydrogen-Beta, have shown promise for esterification reactions, though their microporous structure can limit accessibility for large molecules like lauryl oleate [9]. Surface modification with alkyl groups can enhance the hydrophobic character and improve performance in esterification systems.

The optimization of catalyst parameters involves consideration of acid strength, surface area, pore structure, and thermal stability. Catalyst screening studies have demonstrated that acid strength, as measured by ammonia temperature-programmed desorption, correlates strongly with esterification activity [10].

Reaction Kinetics and Thermodynamics

The thermodynamics of lauryl oleate synthesis are governed by the equilibrium constant, which varies with temperature according to the van't Hoff equation [5] [12]. The equilibrium constant for esterification reactions typically ranges from 2 to 10 at temperatures between 60-120 degrees Celsius, indicating a moderately favorable thermodynamic driving force [5].

The enthalpy of reaction for lauryl oleate formation is approximately -15 to -20 kilojoules per mole, indicating an exothermic process [12]. The negative entropy change, typically -50 to -80 joules per mole per Kelvin, reflects the reduction in degrees of freedom as two molecules combine to form one ester molecule plus water [5].

Reaction kinetics follow the Arrhenius equation, with pre-exponential factors ranging from 10^6 to 10^9 liter per mole per minute and activation energies between 40-70 kilojoules per mole [6] [8]. The apparent activation energy depends on the catalyst system, with homogeneous acids typically showing lower activation barriers compared to heterogeneous catalysts.

Mass transfer effects become significant in heterogeneous catalytic systems, particularly when using immobilized catalysts or in multiphase reaction systems [13]. The overall rate expression must account for both intrinsic kinetics and mass transfer limitations, particularly at higher stirring speeds where external mass transfer resistance becomes negligible [6].

Temperature effects on reaction rate follow typical Arrhenius behavior, with rate constants increasing exponentially with temperature. However, elevated temperatures can lead to side reactions, including alcohol dehydration and ester thermal decomposition [8]. Optimal reaction temperatures typically range from 80-120 degrees Celsius, balancing reaction rate with selectivity considerations.

Enzymatic Synthesis Routes

Enzymatic synthesis offers a sustainable and selective approach to lauryl oleate production, utilizing lipases as biocatalysts to facilitate esterification under mild reaction conditions [14] [15]. These routes provide excellent selectivity and operate under environmentally benign conditions compared to traditional acid-catalyzed processes.

Lipase-Catalyzed Reactions

The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the serine residue in the active site on the carbonyl carbon of oleic acid [18]. The subsequent alcoholysis step involves nucleophilic attack by lauryl alcohol on the acyl-enzyme intermediate, resulting in ester formation and enzyme regeneration [15].

Candida rugosa lipase provides an alternative biocatalyst option, demonstrating broad substrate specificity and good activity for long-chain fatty acid esterification [19] [20]. The enzyme shows optimal activity at temperatures between 35-45 degrees Celsius and maintains stability under water activity conditions of 0.55 [19].

Porcine pancreatic lipase, despite being less commonly used for synthetic applications, has shown moderate activity for lauryl oleate synthesis with conversion rates of 70-85 percent [21] [22]. The enzyme demonstrates good stability when used in cross-linked enzyme crystal form, enhancing its practical applicability.

Rhizomucor miehei lipase exhibits high activity toward fatty acid esterification and demonstrates good thermal stability, making it suitable for elevated temperature applications [23]. The enzyme shows particular effectiveness with medium to long-chain fatty acids and primary alcohols.

Enzyme Selectivity and Specificity

Enzyme selectivity in lauryl oleate synthesis is influenced by substrate structure, reaction medium, and operating conditions [24] [25]. Candida antarctica lipase demonstrates high selectivity for primary alcohols over secondary alcohols, making it particularly suitable for reactions involving lauryl alcohol [26].

The enzyme exhibits excellent regioselectivity, preferentially acylating primary hydroxyl groups when multiple reactive sites are present [24]. This selectivity arises from the enzyme's active site architecture, which accommodates primary alcohols more readily than secondary or tertiary alcohols [18].

Stereoselectivity becomes important when dealing with chiral substrates, though lauryl oleate synthesis involves achiral reactants [24]. However, the enzyme's enantioselectivity can be exploited for the synthesis of chiral derivatives or when using chiral starting materials.

Substrate specificity studies have revealed that lipases generally prefer fatty acids with chain lengths between 8-18 carbon atoms [23]. Oleic acid, with its 18-carbon chain and single double bond, represents an optimal substrate for most lipases. The presence of the double bond in the cis-configuration does not significantly impact enzyme activity [23].

The enzyme's specificity toward alcohol substrates shows preference for primary alcohols over secondary or tertiary alcohols [26]. Lauryl alcohol, being a primary alcohol with a 12-carbon chain, represents an excellent substrate for lipase-catalyzed esterification. Chain length studies indicate optimal activity with alcohols containing 6-14 carbon atoms [23].

Reaction Medium Engineering

Reaction medium engineering plays a crucial role in optimizing enzymatic lauryl oleate synthesis [27] [19]. Solvent selection significantly impacts enzyme activity, stability, and reaction equilibrium. Hydrophobic solvents with log P values greater than 2.0 generally provide better enzyme performance by maintaining enzyme structure and minimizing water stripping [15].

Hexane represents the most commonly used solvent for lipase-catalyzed esterification, providing good enzyme stability and facilitating easy product separation [14]. Cyclohexane offers similar benefits while providing slightly different solubility characteristics that may favor certain substrate combinations [15].

Ionic liquids have emerged as promising reaction media for enzymatic esterification, offering unique properties including negligible vapor pressure and tunable solvent characteristics. 1-butyl-3-methylimidazolium tetrafluoroborate has demonstrated particular effectiveness for lauryl oleate synthesis, providing good enzyme stability and enhanced reaction rates.

Solvent-free systems represent the most environmentally benign approach to enzymatic esterification [19]. Deep eutectic solvents formed by the substrate mixture itself can serve as both reaction medium and substrate source, eliminating the need for additional solvents [19]. This approach has achieved 95 percent conversion in lauryl-related esterification systems [19].

Water activity control is critical for enzymatic esterification, as excessive water promotes hydrolysis while insufficient water leads to enzyme inactivation [19] [20]. Optimal water activity values typically range from 0.1 to 0.6, depending on the specific enzyme and reaction system [19]. Molecular sieves or salt hydrate pairs can be used to maintain appropriate water activity levels [20].

Temperature control requires balancing reaction rate enhancement with enzyme stability preservation [19]. Most lipases show optimal activity between 40-60 degrees Celsius, though some thermostable variants can operate at higher temperatures [15]. Temperature ramping strategies can be employed to maximize conversion while preserving enzyme activity [19].

Industrial-Scale Production Methodologies

Industrial-scale production of lauryl oleate requires robust methodologies that balance economic efficiency with product quality considerations. The scale-up from laboratory to commercial production involves optimization of reactor design, process control, and separation systems.

Batch Processing Protocols

Batch processing represents the most established approach for industrial lauryl oleate production, offering flexibility in product specification and the ability to handle varying feedstock qualities. Conventional batch reactors typically operate at temperatures between 80-150 degrees Celsius depending on the catalyst system employed.

The batch process begins with charging oleic acid and lauryl alcohol to the reactor in the desired molar ratio, typically ranging from 1:1.2 to 1:3 depending on the desired conversion level. The catalyst is then added, with loadings typically ranging from 0.5-2.0 weight percent of the total charge [9]. Heating to reaction temperature is accomplished gradually to ensure uniform temperature distribution and minimize hot spot formation.

Water removal is critical for achieving high conversions in batch systems. Dean-Stark traps provide effective water separation in laboratory and pilot-scale operations, while commercial units may employ more sophisticated distillation systems [9]. Continuous water removal shifts the equilibrium toward ester formation and can increase final conversions from 75-85 percent to over 95 percent.

Reaction monitoring is accomplished through acid value determination or gas chromatographic analysis of samples withdrawn at regular intervals. The acid value provides a direct measure of unreacted oleic acid, allowing calculation of conversion based on the initial acid value of the feedstock [9].

Product workup involves neutralization of the acid catalyst, typically using sodium bicarbonate or sodium hydroxide solutions. The neutralized mixture is then washed with water to remove salts and residual catalyst, followed by distillation to separate unreacted starting materials from the desired lauryl oleate product [9].

Quality control testing includes determination of acid value, saponification value, iodine value, and moisture content to ensure product specifications are met. Gas chromatographic analysis provides detailed composition information, including identification of any side products or unreacted starting materials [9].

Continuous Flow Systems

Continuous flow systems offer significant advantages for large-scale lauryl oleate production, including improved heat and mass transfer, reduced reaction times, and enhanced process control. These systems can achieve higher productivity per unit reactor volume compared to batch processes.

Tubular reactors represent the most common configuration for continuous esterification processes. The reactors are typically constructed from stainless steel or specialized alloys to handle the corrosive nature of the reaction mixture. Proper heat management is crucial, as the exothermic nature of the reaction can lead to temperature runaway if not properly controlled.

Residence time distribution in continuous systems significantly impacts conversion and selectivity. Ideal plug flow behavior maximizes conversion for a given residence time, while excessive backmixing can reduce performance. Baffles or packing can be used to approach plug flow behavior in tubular reactors.

Hydrodynamic cavitation reactors have shown promise for esterification applications, utilizing high-velocity liquid flow to create cavitation bubbles that enhance mass and heat transfer. These systems can achieve high conversions in short residence times, typically 10-30 minutes compared to several hours for conventional batch processes.

Reactive distillation combines reaction and separation in a single unit, continuously removing water as it forms while maintaining the reactants in contact with the catalyst. This approach can achieve near-complete conversions and simplifies downstream processing by producing a high-purity ester product directly.

Process control in continuous systems requires real-time monitoring of temperature, pressure, flow rates, and composition. Advanced control strategies, including model predictive control, can optimize performance while maintaining safe operating conditions. Feed composition variations can be compensated through automatic adjustment of temperature, residence time, or catalyst addition rate.

Process Parameter Optimization

Process parameter optimization for industrial lauryl oleate production involves systematic evaluation of multiple variables to maximize conversion, selectivity, and economic performance [9]. Response surface methodology provides an effective approach for identifying optimal operating conditions while minimizing the number of required experiments [9].

Temperature optimization requires balancing reaction rate enhancement with energy costs and product quality considerations [9]. Higher temperatures increase reaction rates but also increase energy consumption and may promote side reactions [7]. Economic optimization typically identifies temperatures in the range of 100-130 degrees Celsius as optimal for most catalyst systems [9].

Pressure optimization primarily involves consideration of equipment costs and safety factors. Most esterification processes operate at atmospheric or slightly elevated pressures, though some continuous systems may operate at higher pressures to maintain liquid phase conditions at elevated temperatures.

Catalyst loading optimization involves balancing conversion enhancement with catalyst costs and downstream separation requirements [9]. Higher catalyst loadings increase conversion but also increase costs and may complicate product purification [10]. Response surface studies typically identify optimal loadings in the range of 1-3 weight percent [9].

Feed ratio optimization considers both thermodynamic and economic factors [9]. Excess alcohol drives the equilibrium toward ester formation but increases separation costs [5]. Economic optimization typically identifies optimal molar ratios between 1:2 and 1:5 depending on alcohol costs and separation efficiency [9].

Mixing intensity optimization in batch systems involves achieving adequate mass transfer while minimizing energy consumption. Studies have shown that mixing speeds above 300-400 revolutions per minute provide minimal additional benefit while increasing energy costs [9].

Heat integration opportunities can significantly reduce energy consumption in industrial processes. Heat exchange between hot product streams and cold feed streams can reduce external heating requirements by 30-50 percent. Integration with other plant processes can provide additional energy savings.

Green Chemistry Applications

Green chemistry principles guide the development of environmentally sustainable approaches to lauryl oleate synthesis. These applications emphasize waste minimization, renewable feedstock utilization, and energy-efficient process design.

Solvent-Free Reaction Systems

Solvent-free esterification systems eliminate the environmental burden associated with organic solvent use while simplifying product separation and reducing waste generation. These systems rely on the neat reactants or specialized catalyst systems to facilitate the reaction without additional solvents.

Thermal esterification under solvent-free conditions can be accomplished using heterogeneous acid catalysts that provide the necessary activation while maintaining solid-liquid phase behavior. Amberlyst-15 and other sulfonated resins have demonstrated excellent performance in solvent-free systems, achieving conversions comparable to solvent-based processes.

Mechanochemical approaches utilizing high-speed ball milling provide an innovative solvent-free methodology for esterification reactions. These systems utilize mechanical energy to activate the reactants and facilitate bond formation without requiring elevated temperatures or organic solvents. Ball milling conditions can achieve esterification in minutes rather than hours, significantly reducing energy consumption.

Microwave-assisted solvent-free esterification provides rapid heating and enhanced reaction rates compared to conventional thermal methods. The selective heating of polar molecules leads to efficient energy transfer and can reduce reaction times from hours to minutes. This approach is particularly effective when combined with heterogeneous catalysts that absorb microwave energy efficiently.

Electrified esterification using Joule heating interface catalytic systems represents a cutting-edge approach to solvent-free synthesis. These systems combine electrothermal heating with heterogeneous catalysis to achieve high conversion rates while minimizing energy consumption. The method has demonstrated 80.5 percent conversion rates under optimized conditions, exceeding theoretical equilibrium limitations.

Deep eutectic solvents formed by the substrate mixture itself provide an elegant solution to solvent-free processing [19]. When lauryl alcohol and oleic acid form a eutectic mixture, the resulting liquid phase serves as both reaction medium and substrate source [19]. This approach has achieved 95 percent conversion in related esterification systems [19].

Renewable Feedstock Integration

Renewable feedstock integration involves utilizing bio-based starting materials for lauryl oleate synthesis, reducing dependence on petroleum-derived feedstocks. Oleic acid derived from vegetable oils represents the most readily available renewable component.

High-oleic sunflower oil, safflower oil, and olive oil provide excellent sources of oleic acid for esterification applications. These oils can be hydrolyzed or subjected to direct esterification to produce lauryl oleate while maintaining the renewable character of the feedstock. Waste cooking oils represent an even more sustainable feedstock option, providing cost advantages while addressing waste management challenges.

Bio-based lauryl alcohol can be produced from coconut oil or palm kernel oil through reduction of the corresponding fatty acids. This approach ensures both reactants are derived from renewable sources, maximizing the bio-content of the final product. Alternative routes involving fermentation of sugars to fatty alcohols are under development but not yet commercially viable.

Enzymatic processing provides particular advantages for renewable feedstock integration, as the mild reaction conditions preserve the quality of bio-based materials. Enzymatic esterification can process high-free fatty acid feedstocks that would be problematic for conventional alkaline transesterification.

Process integration with biorefinery operations provides opportunities for improved economics and reduced environmental impact. Lauryl oleate production can be integrated with biodiesel manufacturing, utilizing common feedstocks and sharing purification infrastructure. This approach can reduce capital costs and improve overall process efficiency.

Life cycle assessment studies have demonstrated significant environmental benefits for bio-based lauryl oleate compared to petroleum-derived alternatives. Greenhouse gas emissions are typically reduced by 60-80 percent when utilizing renewable feedstocks, while energy consumption can be reduced by 40-60 percent.

Energy-Efficient Synthesis Approaches

Energy-efficient synthesis approaches focus on minimizing energy consumption while maintaining high product quality and conversion rates. These approaches are critical for improving the economic and environmental sustainability of lauryl oleate production.

Low-temperature esterification methods utilize enhanced catalysts or process intensification to achieve acceptable reaction rates at reduced temperatures. Room temperature esterification has been demonstrated using high-intensity mixing systems, achieving 96 percent conversion in 30 minutes. This approach eliminates heating requirements and associated energy consumption.

Process intensification techniques including microreactor technology, ultrasonic processing, and microwave heating can significantly reduce energy requirements. Microreactors provide enhanced heat and mass transfer, enabling high conversion rates in short residence times. Ultrasonic processing creates cavitation effects that enhance reaction rates and can reduce temperature requirements.

Heat pump integration provides efficient heating for esterification processes by upgrading low-grade waste heat. Heat pumps can achieve coefficients of performance exceeding 3.0, significantly reducing primary energy consumption compared to direct heating. Integration with other plant processes can provide additional energy savings.

Reactive distillation systems combine reaction and separation, eliminating the need for separate heating and cooling steps. These systems can reduce energy consumption by 30-50 percent compared to conventional reaction followed by distillation. The continuous removal of water also enhances conversion, improving overall process efficiency.

Advanced control systems optimize energy utilization by maintaining optimal operating conditions while minimizing energy consumption. Model predictive control can anticipate disturbances and adjust operating parameters to maintain performance while minimizing energy use. Real-time optimization algorithms can continuously adjust process parameters to minimize energy consumption while meeting product quality specifications.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

36078-10-1

Wikipedia

Use Classification

Cosmetics -> Emollient; Skin conditioning